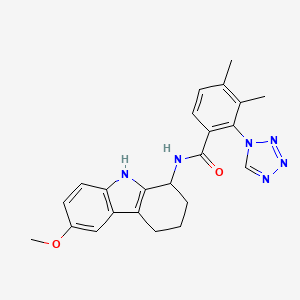
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a carbazole moiety with a tetrazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, altering the substituents on the benzamide or carbazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a subject of study for understanding reaction mechanisms and developing new synthetic methodologies.
Biology: Potential use in biological assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide exerts its effects depends on its interaction with molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can be compared with other compounds that feature carbazole or tetrazole rings. Similar compounds include:
Carbazole derivatives: Such as 9-ethylcarbazole and 3,6-dibromocarbazole.
Tetrazole derivatives: Such as 5-aminotetrazole and 1-phenyl-1H-tetrazole.
The uniqueness of this compound lies in its combined structure, which may confer distinct chemical and biological properties compared to its individual components.
Properties
Molecular Formula |
C23H24N6O2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C23H24N6O2/c1-13-7-9-17(22(14(13)2)29-12-24-27-28-29)23(30)26-20-6-4-5-16-18-11-15(31-3)8-10-19(18)25-21(16)20/h7-12,20,25H,4-6H2,1-3H3,(H,26,30) |
InChI Key |
PDXFYVHUGSWHEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC)N5C=NN=N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















